7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride 7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1707602-26-3
VCID: VC6171669
InChI: InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
SMILES: C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl
Molecular Formula: C12H14BrClN2O
Molecular Weight: 317.61

7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride

CAS No.: 1707602-26-3

Cat. No.: VC6171669

Molecular Formula: C12H14BrClN2O

Molecular Weight: 317.61

* For research use only. Not for human or veterinary use.

7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride - 1707602-26-3

Specification

CAS No. 1707602-26-3
Molecular Formula C12H14BrClN2O
Molecular Weight 317.61
IUPAC Name 7-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Standard InChI InChI=1S/C12H13BrN2O.ClH/c13-9-3-1-2-8-10(9)15-11(16)12(8)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H
Standard InChI Key ZPMGEKDWHGVQIL-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C(=CC=C3)Br)NC2=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a spiro junction between an indole ring and a piperidine ring, with a bromine substituent at the 7-position of the indole moiety and a ketone group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, though specific solubility data remain undocumented . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H14BrClN2O\text{C}_{12}\text{H}_{14}\text{BrClN}_2\text{O}
Molecular Weight317.61 g/mol
CAS Number1707602-26-3
IUPAC Name7-bromospiro[1H-indole-3,4'-piperidine]-2-one hydrochloride

The bromine atom at the 7-position introduces steric and electronic effects that influence reactivity and intermolecular interactions, while the spirocyclic system imposes conformational constraints that may enhance target selectivity .

Synthesis and Preparation

Synthesis of 7-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride involves multi-step organic reactions, typically starting with indole precursors. While detailed protocols are proprietary, analogous spiroindole syntheses provide insight:

  • Indole Functionalization: Bromination of indole at the 7-position using reagents like Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide).

  • Spirocyclization: Formation of the spiro junction via acid-catalyzed cyclization or transition metal-mediated coupling .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Challenges include controlling regioselectivity during bromination and minimizing side reactions during spirocyclization. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for improving yield and purity .

HazardPrecautionary Measures
Skin/Eye IrritationUse nitrile gloves and safety goggles
Respiratory ToxicityOperate in fume hood with adequate ventilation
Environmental HazardDispose via certified chemical waste systems

Similar compounds, such as 6-bromo analogs, are classified under GHS Hazard Category 2 for acute toxicity, necessitating compliance with OSHA standards.

Comparative Analysis with Structural Analogs

Comparison with related compounds reveals structure-activity relationships (SAR):

CompoundSubstituentKey Differences
6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochlorideBromine at 6-positionAltered receptor binding affinity
7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochlorideChlorine at 7-positionReduced molecular weight (273 g/mol)

Bromination at the 7-position confers distinct electronic properties compared to chloro or nitro analogs, impacting solubility and metabolic stability .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Screen against kinase panels and neurotransmitter receptors.

  • Synthetic Optimization: Develop greener methodologies (e.g., catalytic bromination).

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